molecular formula C27H24N4O3 B2416746 4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione CAS No. 847566-93-2

4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione

Cat. No. B2416746
CAS RN: 847566-93-2
M. Wt: 452.514
InChI Key: OOJJOJRXIWFVNB-UHFFFAOYSA-N
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Description

4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione, also known as BOPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BOPP belongs to the class of quinazoline derivatives, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. In

Mechanism of Action

The mechanism of action of 4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cancer progression. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, this compound has been shown to inhibit the activity of several other enzymes and signaling pathways that are involved in cancer progression, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell growth and proliferation, and the modulation of specific signaling pathways that are involved in cancer progression. This compound has also been found to exhibit anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione for lab experiments is its potent anticancer activity against a wide range of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer progression and for developing new cancer therapies. However, this compound also has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione and its potential therapeutic applications. One direction is to further explore the mechanism of action of this compound and to identify specific molecular targets that are involved in its anticancer activity. Another direction is to develop new formulations of this compound that improve its solubility and bioavailability. Finally, future studies should investigate the potential of this compound in combination with other anticancer agents to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione involves the reaction between 3-benzyl-4-hydroxyquinazoline-2(1H)-one and 1-(2-phenylethyl)piperazine-2,6-dione in the presence of a catalyst such as triethylamine. The reaction is carried out in a solvent such as tetrahydrofuran or dimethyl sulfoxide, and the product is obtained after purification by column chromatography.

Scientific Research Applications

4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has been shown to induce apoptosis or programmed cell death in cancer cells, which is a desirable outcome in cancer therapy. In addition, this compound has been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways that are involved in cancer progression.

properties

IUPAC Name

4-(3-benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3/c32-24-18-29(19-25(33)30(24)16-15-20-9-3-1-4-10-20)27-28-23-14-8-7-13-22(23)26(34)31(27)17-21-11-5-2-6-12-21/h1-14H,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJJOJRXIWFVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CN1C2=NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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